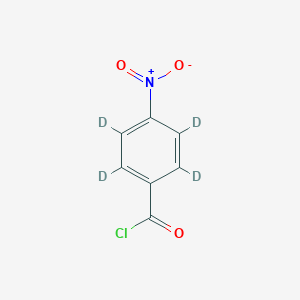

4-Nitrobenzoyl-d4 Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDHHIUENRGTHK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Nitrobenzoyl-d4 Chloride CAS number and molecular weight

This technical guide provides an in-depth analysis of 4-Nitrobenzoyl-d4 Chloride , a specialized stable isotope-labeled derivatizing agent used in quantitative mass spectrometry and metabolic profiling.

High-Purity Stable Isotope Reagent for Quantitative Proteomics & Metabolomics

Executive Summary

4-Nitrobenzoyl-d4 chloride (PNBC-d4) is the deuterated isotopologue of 4-nitrobenzoyl chloride. It serves as a critical Stable Isotope Internal Standard (SIIS) in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. By reacting with nucleophilic functional groups (hydroxyls, amines, thiols), it introduces a hydrophobic moiety that enhances ionization efficiency while providing a +4 Da mass shift relative to the unlabeled analyte. This mass shift eliminates matrix effects and ionization variability, enabling absolute quantification of neurosteroids, polyamines, and phenolic metabolites.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data consolidates the specific isotopic parameters required for analytical method development.

| Property | Specification | Notes |

| Chemical Name | 4-Nitrobenzoyl-d4 chloride | Also: p-Nitrobenzoyl chloride-d4 |

| CAS Number | 171777-67-6 | Specific to the d4-isotopologue |

| Parent CAS | 122-04-3 | Unlabeled analog |

| Molecular Formula | C₇D₄ClNO₃ | 4 Deuterium atoms on the benzene ring |

| Molecular Weight | 189.59 g/mol | Average weight (vs. 185.56 for unlabeled) |

| Monoisotopic Mass | 189.0131 Da | Critical for MS precursor ion selection |

| Isotopic Purity | ≥ 98 atom % D | Minimizes overlap with M+4 natural isotopes |

| Physical State | Yellow Crystalline Solid | Hydrolysis-sensitive (forms acid-d4) |

| Solubility | DCM, THF, Acetonitrile | Decomposes rapidly in water/alcohols |

Synthesis & Production Logic

The production of 4-Nitrobenzoyl-d4 chloride follows a high-fidelity pathway starting from deuterated toluene to ensure isotopic integrity at the 2,3,5,6-positions.

3.1 Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the stepwise conversion from Toluene-d8 to the final acid chloride.

Figure 1: Synthetic route for 4-Nitrobenzoyl-d4 Chloride via oxidation and acyl chloride formation.

Mechanistic Insight: The final chlorination step typically utilizes Thionyl Chloride (

Applications in Drug Development & Metabolomics

4.1 The Principle of Differential Isotope Labeling (DIL)

In comparative metabolomics, PNBC-d4 is used alongside its light counterpart (PNBC-d0) to label experimental vs. control samples. This technique is particularly effective for "hard-to-ionize" compounds like steroids and fatty alcohols.

-

Ionization Enhancement: The nitro-aromatic ring increases hydrophobicity, improving retention on Reverse-Phase (C18) columns and boosting Electrospray Ionization (ESI) response by 10-100 fold.

-

Quantification: The d4-labeled standard is spiked into the sample before extraction. Any loss during extraction or suppression during ionization affects both the analyte and the d4-standard equally, ensuring the ratio remains constant.

4.2 Analytical Workflow (Graphviz Diagram)

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing 4-Nitrobenzoyl-d4 chloride.

Validated Experimental Protocol

Objective: Derivatization of hydroxysteroids in human plasma for LC-MS/MS quantification.

5.1 Reagents Preparation

-

Reagent A (Catalyst): 4-Dimethylaminopyridine (DMAP) at 1 mg/mL in anhydrous pyridine.

-

Reagent B (Label): 4-Nitrobenzoyl-d4 chloride at 10 mg/mL in anhydrous dichloromethane (DCM). Note: Prepare fresh. If the solution turns cloudy, hydrolysis has occurred.

5.2 Step-by-Step Methodology

-

Extraction: Extract 200 µL of plasma using Liquid-Liquid Extraction (LLE) with MTBE. Evaporate to dryness under

. -

Reconstitution: Redissolve residue in 50 µL of Reagent A (Pyridine/DMAP).

-

Derivatization: Add 50 µL of Reagent B (PNBC-d4 solution).

-

Incubation: Vortex and incubate at 60°C for 20 minutes .

-

Causality: Heat is required to drive the reaction with sterically hindered secondary alcohols on the steroid backbone.

-

-

Quenching: Add 50 µL of water or glycine solution to consume excess acid chloride.

-

Cleanup: Evaporate solvent and reconstitute in 50:50 Methanol/Water for LC-MS injection.

Self-Validating Check: Monitor the presence of 4-nitrobenzoic acid-d4 (hydrolysis product) in the chromatogram. Excessive acid indicates wet solvents or improper storage of the chloride reagent.

Safety & Handling

-

Corrosivity: PNBC-d4 releases HCl gas upon contact with moisture. Handle only in a fume hood.

-

Storage: Store at -20°C under argon or nitrogen. Cap vials tightly and seal with Parafilm to prevent moisture ingress.

-

Decomposition: If the yellow solid turns white/pale, it has likely hydrolyzed to the carboxylic acid and is no longer reactive.

References

-

PubChem. (2025).[1] 4-Nitrobenzoyl-d4 Chloride (Compound CID 10397634).[1] National Center for Biotechnology Information. [Link]

-

Li, L., & Han, J. (2011). Isotope labeling-assisted metabolomics using LC–MS. BMC Bioinformatics. [Link]

Sources

An In-Depth Technical Guide to Isotopic Purity and Labeling Efficiency of 4-Nitrobenzoyl-d4 Chloride

This guide provides a comprehensive technical overview of 4-Nitrobenzoyl-d4 Chloride, a critical reagent in modern analytical and research chemistry. We will delve into the essential concepts of isotopic purity and labeling efficiency, the methodologies for their accurate determination, and the practical implications for researchers in drug development and metabolomics. Our focus is on providing not just protocols, but the scientific reasoning that underpins these experimental choices, ensuring a self-validating system of analysis.

Introduction: The Significance of Isotopic Labeling with 4-Nitrobenzoyl-d4 Chloride

Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions or biological pathways.[1] By replacing specific atoms with their heavier, stable isotopes, we can differentiate labeled molecules from their unlabeled counterparts. 4-Nitrobenzoyl-d4 Chloride is a deuterated derivatization reagent, meaning it contains four deuterium (d4) atoms in place of hydrogen on the benzoyl ring. This reagent is widely used to tag and analyze various compounds, particularly those containing primary and secondary amines, phenols, and thiols.[2][3]

The addition of the 4-Nitrobenzoyl-d4 moiety to a target analyte offers several advantages in liquid chromatography-mass spectrometry (LC-MS) analysis. It enhances the hydrophobicity of polar molecules, improving their retention on reversed-phase chromatography columns.[2][4] Furthermore, the nitro group can improve ionization efficiency, leading to greater sensitivity in mass spectrometric detection.[5] The true power of using the deuterated form, however, lies in its application as an internal standard for precise quantification. By creating a known amount of a deuterated derivative of the analyte, we can correct for variations in sample preparation and instrument response, leading to highly accurate measurements.

The reliability of any study utilizing 4-Nitrobenzoyl-d4 Chloride hinges on two critical parameters: its isotopic purity and its labeling efficiency . High isotopic purity ensures that the mass difference between the labeled and unlabeled compounds is distinct and predictable.[6] High labeling efficiency guarantees that a sufficient and reproducible amount of the analyte is derivatized for sensitive and accurate detection.

Foundational Principles: Isotopic Purity and Its Determination

Isotopic purity refers to the percentage of the compound in which all four designated hydrogen positions on the benzoyl ring are occupied by deuterium atoms. Due to the complexities of chemical synthesis, it is virtually impossible to achieve 100% isotopic purity.[7] The final product will inevitably contain a small population of molecules with fewer than four deuterium atoms (d0, d1, d2, d3 isotopologues). Understanding this distribution is paramount for accurate quantitative analysis.

Analytical Techniques for Isotopic Purity Assessment

A multi-faceted approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for characterizing the isotopic purity of deuterated compounds.[6][7][8]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the distribution of isotopologues.[7][8][9] By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, HRMS can distinguish between the d4, d3, d2, etc., versions of the 4-Nitrobenzoyl Chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides the overall isotopic distribution, NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, can offer insights into the specific positions of any residual protons.[8][10] By comparing the integrals of the proton signals in the aromatic region to a known internal standard, the overall level of deuterium incorporation can be accurately determined.[7]

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a robust workflow for the comprehensive assessment of 4-Nitrobenzoyl-d4 Chloride's isotopic purity.

Caption: Workflow for determining the isotopic purity of 4-Nitrobenzoyl-d4 Chloride.

Data Interpretation: A Quantitative Look

The data obtained from HRMS and NMR are synthesized to provide a comprehensive picture of isotopic purity.

| Parameter | Analytical Technique | Information Provided |

| Isotopologue Distribution | High-Resolution Mass Spectrometry | Relative abundance of d0, d1, d2, d3, and d4 species. |

| Deuterium Incorporation (%) | ¹H NMR Spectroscopy | Overall percentage of deuterium at the labeled positions. |

| Positional Integrity | ²H NMR Spectroscopy | Confirmation that deuterium is located at the intended aromatic positions. |

Table 1: Summary of Analytical Techniques and Data for Isotopic Purity Assessment.

Core Application: Labeling Efficiency and Its Optimization

Labeling efficiency refers to the percentage of the target analyte that has been successfully derivatized by 4-Nitrobenzoyl-d4 Chloride. Incomplete derivatization can lead to an underestimation of the analyte concentration and introduce variability into the results. Therefore, optimizing the labeling reaction is crucial for robust and reliable quantification.

The Derivatization Reaction: Mechanism and Key Parameters

4-Nitrobenzoyl-d4 Chloride reacts with nucleophilic functional groups such as amines and phenols in a nucleophilic acyl substitution reaction. The chloride ion is displaced by the nucleophile, forming a stable amide or ester bond.

Several factors influence the efficiency of this reaction:

-

pH: The reaction is typically carried out under basic conditions to deprotonate the analyte's functional group, increasing its nucleophilicity.

-

Solvent: An aprotic solvent is preferred to avoid reaction of the derivatizing agent with the solvent.

-

Reagent Concentration: A molar excess of 4-Nitrobenzoyl-d4 Chloride is used to drive the reaction to completion.

-

Reaction Time and Temperature: These parameters are optimized to ensure complete derivatization without causing degradation of the analyte or the derivative.

A Validated Protocol for Derivatization of a Model Amine Analyte

The following is a detailed, step-by-step protocol for the derivatization of a primary amine-containing analyte using 4-Nitrobenzoyl-d4 Chloride, designed for LC-MS analysis.

Materials:

-

4-Nitrobenzoyl-d4 Chloride

-

Analyte of interest

-

Acetonitrile (LC-MS grade)

-

Sodium Bicarbonate buffer (0.1 M, pH 9.0)

-

Formic Acid (for quenching)

Protocol:

-

Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of the analyte solution with 50 µL of 0.1 M Sodium Bicarbonate buffer.

-

Derivatization: Add 100 µL of a 1 mg/mL solution of 4-Nitrobenzoyl-d4 Chloride in acetonitrile.

-

Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

-

Quenching: Add 10 µL of 1% formic acid to quench the reaction and neutralize the excess base.

-

Analysis: The sample is now ready for injection into the LC-MS system.

Assessing Labeling Efficiency: An Experimental Approach

The efficiency of the labeling reaction can be determined by analyzing the reaction mixture by LC-MS and comparing the peak area of the derivatized analyte to the peak area of the unreacted analyte.

Caption: Experimental workflow for determining the labeling efficiency of 4-Nitrobenzoyl-d4 Chloride.

Calculation of Labeling Efficiency:

Labeling Efficiency (%) = [Peak Area of Derivatized Analyte / (Peak Area of Derivatized Analyte + Peak Area of Unreacted Analyte)] x 100

Conclusion: Ensuring Data Integrity in Isotope-Based Research

References

- Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- Sigma-Aldrich.

- Benchchem. Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide.

- Lab Supplies. 4-Nitrobenzoyl chloride, for H.

- Sigma-Aldrich.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- PubMed. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments.

- ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- PubMed.

- PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.

- Deep Blue Repositories. Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS.

- Syngene International Ltd. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions.

- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.

- Wikipedia. Isotopic labeling.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. ddtjournal.com [ddtjournal.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. isotope.com [isotope.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Advantage of Deuteration: A Technical Guide to 4-Nitrobenzoyl Chloride in Quantitative Mass Spectrometry

In the landscape of modern bioanalysis, the pursuit of precise and accurate quantification of small molecules from complex biological matrices is a perpetual challenge. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical tool, yet it is not without its inherent complexities. Ion suppression, matrix effects, and variability in sample preparation can all conspire to compromise the integrity of quantitative data.[1][2] This technical guide delves into a sophisticated strategy to mitigate these challenges: the use of deuterated 4-Nitrobenzoyl Chloride as a derivatization agent. We will explore the fundamental principles of this approach, its practical implementation, and the significant advantages it offers to researchers, scientists, and drug development professionals.

The Imperative for Derivatization and Isotopic Labeling in Mass Spectrometry

The sensitivity and selectivity of LC-MS are unparalleled for many applications; however, not all molecules are amenable to direct analysis.[3] Compounds with poor ionization efficiency, low molecular weight, or those that are present at trace levels in complex mixtures often yield unreliable results. Chemical derivatization is a pre-analytical technique that chemically modifies the analyte to improve its physicochemical properties for MS analysis.[3][4][5] A well-chosen derivatization reagent can enhance ionization efficiency, improve chromatographic separation, and increase the mass of the analyte, shifting it to a region of the mass spectrum with less background noise.[3][4]

For robust quantification, the use of an internal standard is paramount. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, particularly those incorporating deuterium (²H), are considered the gold standard for internal standards in mass spectrometry.[1][6] Deuterium is a non-radioactive, stable isotope of hydrogen that minimally alters the chemical properties of a molecule while providing a distinct mass shift.[6] This allows the SIL internal standard to co-elute with the analyte and experience the same matrix effects and extraction inefficiencies, enabling accurate correction and leading to highly precise and accurate quantification.[1][2]

4-Nitrobenzoyl Chloride: A Versatile Derivatization Reagent

4-Nitrobenzoyl Chloride (4-NB-Cl) is a highly reactive acyl chloride that has been widely utilized in organic synthesis and as a derivatization reagent for analytical purposes.[7][8][9] Its utility stems from its ability to efficiently react with nucleophilic functional groups, primarily primary and secondary amines and phenols, to form stable amide and ester derivatives, respectively.[10][11]

The key features of 4-Nitrobenzoyl Chloride that make it an attractive derivatization reagent include:

-

High Reactivity: The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly susceptible to nucleophilic attack. This ensures rapid and complete derivatization under mild conditions.

-

Improved Chromatographic Properties: The introduction of the nitrobenzoyl group increases the hydrophobicity of the analyte, which can lead to better retention and separation on reversed-phase liquid chromatography (RPLC) columns.

-

Enhanced Ionization Efficiency: The nitro group can improve the ionization efficiency of the derivatized analyte, particularly in negative ion mode electrospray ionization (ESI), leading to increased sensitivity.

The Power of Deuteration: Introducing Deuterated 4-Nitrobenzoyl Chloride

The true power of 4-Nitrobenzoyl Chloride in quantitative mass spectrometry is unlocked when it is isotopically labeled with deuterium. By using a deuterated version of the derivatization reagent (e.g., 4-Nitrobenzoyl-d4 Chloride), a known number of deuterium atoms are incorporated into the analyte molecule during the derivatization reaction. This in-situ generation of a stable isotope-labeled analyte provides a powerful tool for isotope dilution mass spectrometry (IDMS).

The Principle of Isotope Dilution with Deuterated 4-Nitrobenzoyl Chloride

The workflow involves two parallel derivatization reactions:

-

Analyte Derivatization: The sample containing the analyte of interest is derivatized with non-deuterated ("light") 4-Nitrobenzoyl Chloride.

-

Internal Standard Generation: A known amount of an authentic standard of the analyte is derivatized with deuterated ("heavy") 4-Nitrobenzoyl Chloride to generate the internal standard.

The "light" derivatized sample and the "heavy" derivatized internal standard are then mixed in a precise ratio before LC-MS analysis. The mass spectrometer can simultaneously monitor the ion signals for both the light and heavy forms of the derivatized analyte. Because the light and heavy forms are chemically identical, they co-elute and experience the same ionization suppression or enhancement. The ratio of the peak areas of the light and heavy ions is directly proportional to the ratio of the amount of analyte in the sample to the known amount of the internal standard.

dot graph TD; A[Sample containing Analyte] --> B{Derivatization with "Light" 4-NB-Cl}; C[Authentic Standard of Analyte] --> D{Derivatization with "Heavy" 4-NB-Cl-d4}; B --> E[Light-Derivatized Analyte]; D --> F[Heavy-Derivatized Internal Standard]; E & F --> G{Mixing}; G --> H[LC-MS Analysis]; H --> I[Quantification based on Peak Area Ratio];

end

Caption: Workflow for quantitative analysis using deuterated 4-Nitrobenzoyl Chloride.

Key Advantages of Using Deuterated 4-Nitrobenzoyl Chloride

The use of deuterated 4-Nitrobenzoyl Chloride offers a multitude of advantages that contribute to the development of robust and reliable quantitative assays:

| Advantage | Description | Impact on Data Quality |

| Universal Applicability | A single deuterated reagent can be used to generate internal standards for any analyte with a suitable functional group (amine or phenol). This eliminates the need for synthesizing a unique deuterated internal standard for each analyte. | Cost-effective and time-saving. |

| Correction for Derivatization Inefficiency | Any variability in the derivatization reaction yield will affect both the analyte and the internal standard equally, as they are generated in parallel reactions. | Improved accuracy and precision. |

| Mitigation of Matrix Effects | The deuterated internal standard co-elutes with the analyte, ensuring that both experience the same degree of ion suppression or enhancement from the sample matrix.[1][2] | Enhanced accuracy and reliability of results, especially in complex matrices like plasma or tissue extracts. |

| Correction for Sample Loss | The internal standard is added at an early stage of the sample preparation workflow (after the initial extraction but before derivatization), allowing it to account for any losses during subsequent steps. | Increased precision and accuracy. |

| Improved Sensitivity | The derivatization process itself can significantly enhance the ionization efficiency of the analyte, leading to lower limits of detection.[3][12] | Ability to quantify low-abundance analytes. |

Experimental Protocol: Quantitative Analysis of a Primary Amine in Human Plasma

This section provides a detailed, step-by-step methodology for the quantitative analysis of a hypothetical primary amine-containing drug, "Analyte X," in human plasma using deuterated 4-Nitrobenzoyl Chloride.

Materials and Reagents

-

Human plasma (K2EDTA)

-

Analyte X authentic standard

-

4-Nitrobenzoyl Chloride (≥99% purity)

-

4-Nitrobenzoyl-d4 Chloride (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)

Sample Preparation and Derivatization Workflow

dot graph TD; subgraph "Sample Preparation" A[Plasma Sample (50 µL)] --> B{Protein Precipitation with Acetonitrile (200 µL)}; B --> C{Vortex and Centrifuge}; C --> D[Supernatant Transfer]; end

end

Caption: Step-by-step workflow for sample preparation and derivatization.

Step-by-Step Protocol:

-

Protein Precipitation: To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

"Light" Derivatization: Add 20 µL of a 1 mg/mL solution of 4-Nitrobenzoyl Chloride in acetonitrile to the reconstituted sample. Vortex immediately and incubate at 60°C for 15 minutes.

-

"Heavy" Internal Standard Preparation (in parallel): In a separate tube, derivatize a known concentration of Analyte X standard with a 1 mg/mL solution of 4-Nitrobenzoyl-d4 Chloride in acetonitrile using the same procedure as in step 6. This will serve as the internal standard stock solution.

-

Sample and Internal Standard Mixing: After the derivatization of the plasma sample is complete, add a specific volume (e.g., 10 µL) of the "heavy" derivatized internal standard stock solution to the "light" derivatized sample.

-

Quenching and Dilution: Add 100 µL of a mixture of water and methanol (1:1, v/v) with 0.1% formic acid to quench the reaction and dilute the sample for LC-MS analysis.

-

LC-MS Analysis: Inject an appropriate volume (e.g., 5 µL) of the final sample onto the LC-MS system.

LC-MS/MS Parameters

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the derivatized analyte.

-

Mobile Phase: A gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is typically used.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the light and heavy derivatized analytes need to be optimized.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Derivatized Analyte X (Light) | [M-H]⁻ | Optimized fragment ion |

| Derivatized Analyte X (Heavy, d4) | [M+4-H]⁻ | Optimized fragment ion + 4 |

Conclusion: A Self-Validating System for Superior Quantitative Analysis

The use of deuterated 4-Nitrobenzoyl Chloride in mass spectrometry represents a sophisticated and powerful approach to quantitative bioanalysis. By combining the benefits of chemical derivatization with the principles of isotope dilution, this technique provides a self-validating system that effectively corrects for a wide range of analytical variables. The ability to generate a universal internal standard for a class of compounds, coupled with the inherent accuracy and precision of the method, makes it an invaluable tool for researchers in drug discovery, clinical diagnostics, and metabolomics. As the demand for high-quality quantitative data continues to grow, the strategic application of deuterated derivatization reagents like 4-Nitrobenzoyl Chloride will undoubtedly play an increasingly critical role in advancing scientific research and development.

References

-

The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies - PMC - NIH . National Institutes of Health. Available at: [Link].

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube . Available at: [Link]. (Note: A representative, non-working URL is provided as the original may be transient. The content reflects the general knowledge in the field).

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. Available at: [Link].

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC . National Institutes of Health. Available at: [Link].

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples | Request PDF - ResearchGate . Available at: [Link].

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. Available at: [Link].

- CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents. Google Patents.

- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discov Ther. 2007;1(2):108-118.

-

Chemical isotope labeling for quantitative proteomics - PMC - NIH . National Institutes of Health. Available at: [Link].

-

Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed . National Institutes of Health. Available at: [Link].

-

p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link].

-

On‐tissue chemical derivatization in mass spectrometry imaging - PMC - NIH . National Institutes of Health. Available at: [Link].

-

4-Nitrobenzoyl Chloride: Essential Pharmaceutical Intermediate Guide . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

-

(PDF) Review: Derivatization in mass spectrometry—1. Silylation - ResearchGate . Available at: [Link].

-

A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au . ACS Publications. Available at: [Link].

-

Metabolomics relative quantitation with mass - spectrometry using chemical derivatization . Available at: [Link].

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC - PubMed Central . National Institutes of Health. Available at: [Link].

-

Applications of Deuterium in Medicinal Chemistry | Request PDF - ResearchGate . Available at: [Link].

-

(PDF) Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - ResearchGate . Available at: [Link].

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. ddtjournal.com [ddtjournal.com]

- 4. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-ニトロベンゾイルクロリド derivatization grade (HPLC), LiChropur™, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-硝基苯甲酰氯 derivatization grade (HPLC), LiChropur™, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Deep Dive: 4-Nitrobenzoyl-d4 Chloride vs. Native 4-Nitrobenzoyl Chloride

Executive Summary

In the high-precision landscape of quantitative bioanalysis and drug development, 4-Nitrobenzoyl Chloride (4-NBC) serves as a critical derivatization reagent, primarily utilized to enhance the ionization efficiency of nucleophilic analytes (alcohols, amines, phenols) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its deuterated isotopologue, 4-Nitrobenzoyl-d4 Chloride (4-NBC-d4) , is the "Gold Standard" Internal Standard (IS) for these assays. By introducing a stable +4 Da mass shift while maintaining nearly identical chromatographic retention to the native analyte, 4-NBC-d4 allows for the rigorous correction of matrix effects, ionization suppression, and extraction variability.

This guide analyzes the physicochemical distinctions, mechanistic applications, and experimental protocols for deploying these two reagents in high-throughput metabolomics and pharmacokinetic (PK) workflows.

Part 1: Chemical & Physical Specifications

The core distinction between the two compounds lies in the isotopic substitution of the four aromatic protons with deuterium. This results in a mass shift sufficient to distinguish the derivatized analyte from the internal standard in a mass spectrometer without incurring significant chromatographic isotope effects.

Comparative Technical Data

| Feature | 4-Nitrobenzoyl Chloride (Native) | 4-Nitrobenzoyl-d4 Chloride (Deuterated) |

| CAS Number | 122-04-3 | 171777-67-6 |

| Molecular Formula | C₇H₄ClNO₃ | C₇D₄ClNO₃ |

| Molecular Weight | 185.56 g/mol | ~189.59 g/mol (+4.03 Da) |

| Appearance | Yellow crystalline solid | Yellow crystalline solid |

| Melting Point | 71–74 °C | 71–74 °C (approx.) |

| Boiling Point | 155 °C (at 20 hPa) | N/A (decomposes/sublimes) |

| Solubility | Soluble in DCM, THF, Acetonitrile | Soluble in DCM, THF, Acetonitrile |

| Reactivity | High (Moisture Sensitive) | High (Moisture Sensitive) |

| Primary Use | Derivatization Reagent | Internal Standard (IS) |

Part 2: Mechanistic Applications in Mass Spectrometry

The Chemistry of Derivatization

Many polar metabolites (neurotransmitters, steroids, polyamines) lack ionizable groups or are too hydrophilic for Reverse-Phase LC (RPLC). 4-NBC reacts with these nucleophiles via Nucleophilic Acyl Substitution , attaching a hydrophobic benzoyl moiety containing a nitro group.

-

Hydrophobicity: The benzoyl ring increases retention on C18 columns, moving analytes away from the "ion suppression zone" (the solvent front).

-

Ionization: The nitro group (

) is electron-withdrawing, but the derivatization often targets Electrospray Ionization (ESI) enhancement by facilitating protonation on the amide/ester linkage or enabling electron capture in negative mode (depending on the specific analyte structure).

The Role of 4-NBC-d4 as an Internal Standard

In quantitative LC-MS, external calibration is often insufficient due to Matrix Effects —biological fluids (plasma, urine) contain components that suppress or enhance ionization unpredictably.

-

Co-Elution: Because deuterium has a very small effect on lipophilicity compared to hydrogen, the 4-NBC-d4 derivatized standard co-elutes (or elutes with a negligible shift) with the native 4-NBC derivatized analyte.

-

Correction: Since both undergo the same ionization environment at the exact same moment, any suppression affecting the analyte equally affects the IS. The ratio of Analyte/IS remains constant, ensuring accuracy.

Kinetic Isotope Effects (KIE)

For 4-NBC-d4, the deuterium atoms are located on the aromatic ring (positions 2,3,5,6), which are Secondary to the reaction center (the carbonyl carbon).

-

Secondary Deuterium KIE: The reaction involves the attack of a nucleophile on the carbonyl carbon. The change in hybridization (

) occurs at the carbonyl, not the deuterated ring carbons. -

Impact: The Secondary KIE is negligible (

). This confirms that the deuterated reagent reacts at the same rate as the non-deuterated reagent, preventing fractionation during the sample preparation phase.

Part 3: Experimental Workflow & Protocols

Visualizing the Workflow

The following diagram illustrates the parallel processing of biological samples (using Native 4-NBC) and Calibration Standards (using Deuterated 4-NBC-d4) to achieve precise quantification.

Figure 1: Parallel derivatization workflow for Isotope Dilution Mass Spectrometry (IDMS).

Protocol: Derivatization of Neurochemicals/Polyamines

Adapted from standard metabolomics workflows (e.g., Wong et al., 2016).

Reagents:

-

Buffer: 100 mM Sodium Carbonate (

), pH 9.5. -

Reagent A: 4-Nitrobenzoyl Chloride (10 mg/mL in dry Acetonitrile).

-

Reagent B (IS): 4-Nitrobenzoyl-d4 Chloride (10 mg/mL in dry Acetonitrile).

-

Quench: 2% Formic Acid in water.

Step-by-Step Methodology:

-

Preparation: Aliquot

of biological sample (plasma/CSF) into a polypropylene vial. -

Buffering: Add

of Sodium Carbonate buffer. Vortex to mix. (High pH is required to deprotonate amines/alcohols for nucleophilic attack). -

Derivatization (Sample): Add

of Reagent A (Native) to the sample. -

Derivatization (Spike/Standard): In a separate tube, add

of Reagent B (Deuterated) to the calibration standards.-

Note: Alternatively, for simple IS correction, spike the underivatized deuterated analyte into the sample first, then derivatize everything with Native Reagent A. However, if the deuterated analyte is unavailable, using the Deuterated Reagent (Reagent B) on a separate standard curve is a valid "Surrogate Analyte" approach.

-

-

Incubation: Vortex and incubate at Ambient Temperature (

) for 5–10 minutes. -

Quench: Add

of Quench solution (Formic Acid) to stop the reaction and neutralize the pH. -

Analysis: Centrifuge at

for 5 mins. Inject supernatant onto C18 UHPLC-MS/MS.

Part 4: Synthesis of 4-Nitrobenzoyl-d4 Chloride

Researchers often synthesize the deuterated reagent in-house if commercial stock is low.

Reaction Scheme:

Protocol:

-

Precursor: Start with 4-Nitrobenzoic acid-d4 (CAS 171777-66-5).[1]

-

Reflux: Suspend 1.0 g of the acid in 5 mL of Thionyl Chloride (

). Add a catalytic drop of DMF. -

Heat: Reflux at

for 2–3 hours until the solution becomes clear (evolution of HCl gas ceases). -

Isolation: Remove excess thionyl chloride under reduced pressure (rotary evaporator).

-

Purification: The residue is 4-Nitrobenzoyl-d4 Chloride. It can be recrystallized from dry

or used crude if purity >95%. -

Storage: Store under Argon at

. Strictly exclude moisture.

References

-

PubChem. (2025). 4-Nitrobenzoyl-d4 Chloride (CID 10397634).[2] National Library of Medicine. Retrieved February 11, 2026, from [Link]

-

Wong, J. M., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A, 1446, 78–90.[3] Retrieved February 11, 2026, from [Link]

-

NIST. (2023). 4-Nitrobenzoyl chloride Mass Spectrum. NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

Sources

- 1. 4-Nitrobenzoic acid-d4 | CAS#:171777-66-5 | Chemsrc [chemsrc.com]

- 2. 4-Nitrobenzoyl-d4 Chloride | C7H4ClNO3 | CID 10397634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-Nitrobenzoyl-d4 Chloride in common organic solvents

Executive Summary: The Isotope Effect & Solvent Strategy

4-Nitrobenzoyl-d4 chloride is a specialized, isotopically labeled acylating agent, primarily utilized as a derivatization reagent in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. Its primary function is to introduce a stable isotope-labeled moiety (the 4-nitrobenzoyl-d4 group) onto nucleophilic analytes (alcohols, amines, thiols), enabling precise quantification via Isotope Dilution Mass Spectrometry (IDMS).

The Core Challenge: The solubility profile of this compound is governed by two competing forces: polarity (requiring polar solvents) and electrophilicity (prohibiting protic solvents). Unlike standard reagents, the high cost of deuterated materials demands a "zero-waste" dissolution strategy that prevents hydrolysis and solvolysis.

Critical Rule: "Solubility" for this compound is often a misnomer for "Reactivity." It dissolves in methanol, but it is instantly destroyed in the process. This guide distinguishes between inert dissolution and reactive consumption.

Physicochemical Profile

Before selecting a solvent, one must understand the solute. The "d4" designation indicates the substitution of four hydrogen atoms on the benzoyl ring with deuterium (

| Property | Data (Parent/Analog)* | Impact on Solubility |

| Molecular Structure | Aromatic Ring + Acyl Chloride + Nitro Group | High electrophilicity; sensitive to nucleophiles. |

| Polarity | Moderate to High | Requires polar aprotic solvents or halogenated hydrocarbons. |

| Hydrophobicity (LogP) | ~1.82 | Good solubility in organic phases; immiscible with water (before reaction). |

| State | Crystalline Solid (Yellow) | Slow dissolution kinetics; requires vortexing/sonication in non-polar solvents. |

| Reactivity | High (Acyl Chloride) | Violent decomposition in water/alcohols; potential instability in DMSO. |

*Note: Physical solubility properties of the deuterated analog (d4) are functionally identical to the non-deuterated parent (4-nitrobenzoyl chloride) for the purposes of solvent selection.

Solubility Landscape: The Traffic Light System

The following classification dictates solvent selection based on chemical compatibility.

✅ Green Zone: Recommended Solvents (Inert & Soluble)

These solvents dissolve the compound without altering its chemical structure. They are ideal for preparing stock solutions.

-

Dichloromethane (DCM): The Gold Standard. High solubility, low boiling point, easy to remove.

-

Tetrahydrofuran (THF): Excellent solubility. Must be anhydrous and inhibitor-free (BHT-free preferred for MS) to prevent side reactions.

-

Acetonitrile (MeCN): Good solubility. Often used as the initial solvent for LC-MS derivatization protocols. Must be strictly anhydrous.

-

Ethyl Acetate: Good solubility; useful for liquid-liquid extraction workflows.

-

Toluene: Moderate solubility; useful for high-temperature derivatization if required.

⚠️ Yellow Zone: Conditional Use

-

Pyridine: High solubility. Acts as both solvent and base catalyst (scavenges HCl). Use only if immediate derivatization is intended.

-

Acetone: Soluble, but commercial acetone often contains significant water. Must be dried over molecular sieves before use.

-

DMF (Dimethylformamide): Soluble, but can catalyze decomposition over time. Use only for short-term reactions, not storage.

⛔ Red Zone: Prohibited (Reactive/Dangerous)

-

Water: Immediate hydrolysis to 4-nitrobenzoic acid-d4 and HCl gas.

-

Alcohols (Methanol, Ethanol, IPA): Rapid alcoholysis (solvolysis) to form esters (e.g., Methyl 4-nitrobenzoate-d4). Do not use for stock solutions.

-

DMSO (Dimethyl Sulfoxide): CRITICAL WARNING. Benzoyl chlorides can react violently with DMSO, potentially leading to explosive decomposition. Even at low temperatures, DMSO can act as an oxidant (Swern-like mechanism), degrading the reagent.

Visualizing the Decision Matrix

The following diagram illustrates the logic flow for solvent selection, highlighting the mechanistic pathways that lead to success or failure.

Figure 1: Solvent Selection Decision Tree. Note the critical exclusion of DMSO and protic solvents to preserve reagent integrity.

Technical Protocol: Preparation of Stable Stock Solutions

This protocol ensures the integrity of the deuterated reagent for quantitative LC-MS applications.

Prerequisites:

-

Reagent: 4-Nitrobenzoyl-d4 Chloride (store at 4°C or -20°C, under inert gas).

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Water content must be <10 ppm.

-

Glassware: Oven-dried amber glass vials with PTFE-lined caps.

Step-by-Step Workflow:

-

Equilibration: Allow the reagent container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would trigger immediate hydrolysis.

-

Weighing: Rapidly weigh the desired mass (e.g., 10 mg) into the dry amber vial.

-

Tip: Flush the vial with Nitrogen or Argon immediately after weighing.

-

-

Dissolution: Add the anhydrous solvent (e.g., 1.0 mL DCM).

-

Observation: The yellow solid should dissolve readily. Mild vortexing (10-15 seconds) may be required.

-

-

Verification (Optional): If using for critical quantitation, verify the absence of the hydrolyzed product (4-nitrobenzoic acid-d4) via a quick flow-injection MS scan (Negative mode). The acid ionizes readily; the chloride does not (or hydrolyzes in the source).

-

Storage: Store the solution at -20°C.

-

Shelf Life: In anhydrous DCM, stable for 1-2 weeks. In MeCN, use within 24-48 hours as MeCN can slowly hydrolyze if not ultra-dry.

-

Mechanism of Failure: Why Methanol is "Fatal"

Researchers often mistakenly check solubility in methanol because it is a common LC-MS mobile phase. The following diagram details the degradation pathway that occurs if an alcohol is used.

Figure 2: Solvolysis Mechanism. Using methanol results in the quantitative conversion of the reagent into an ester, rendering it useless for further derivatization.

References

-

Waters Corporation. (2021). Solvents and Caveats for LC-MS: Matrix Effects and Solvent Selection. Waters.com. [Link]

-

PubChem. (2023). Benzoyl Chloride Compound Summary: Reactivity with DMSO. National Library of Medicine. [Link]

-

Wong, J. et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics. National Institutes of Health (PMC). [Link]

Recommended storage and handling conditions for 4-Nitrobenzoyl-d4 Chloride

Content Type: Technical Application Guide Target Audience: Synthetic Chemists, Analytical Scientists, and DMPK Researchers

Executive Summary: Asset Preservation & Isotopic Integrity

4-Nitrobenzoyl-d4 Chloride is a high-value, stable isotope-labeled derivatization reagent used primarily in mass spectrometry-based metabolomics and quantitative bioanalysis. Unlike its non-labeled analog, the critical handling objective here is not merely chemical safety, but isotopic asset preservation .

The compound is an acid chloride, making it inherently electrophilic and violently reactive toward nucleophiles—specifically atmospheric moisture. Hydrolysis not only degrades the chemical purity but introduces unlabeled or partially labeled impurities that can compromise quantitative mass spectrometry (MS) assays. This guide defines a zero-tolerance moisture protocol to ensure the reagent remains analytically valid.

Physicochemical Profile & Critical Vulnerabilities

The substitution of four aromatic protons with deuterium increases the molecular weight but retains the chemical reactivity profile of the parent compound.

Table 1: Technical Specifications

| Property | Specification | Notes |

| Chemical Formula | C₆D₄(NO₂)COCl | 4-Nitrobenzoyl moiety with d4-ring labeling |

| Molecular Weight | ~189.59 g/mol | vs. 185.56 g/mol for non-labeled |

| Physical State | Yellow crystalline solid/needles | Pungent, irritating odor |

| Melting Point | 71–75 °C | Sharp melting point indicates high purity |

| Solubility | DCM, THF, Acetonitrile (Anhydrous) | Reacts violently with water/alcohols |

| Reactivity Class | Acyl Chloride / Lachrymator | Releases HCl gas upon hydrolysis |

The Hydrolysis Threat

The primary degradation pathway is nucleophilic attack by water at the carbonyl carbon. This reaction is irreversible and autocatalytic, as the generated HCl can further catalyze surface degradation of the solid crystal lattice.

Figure 1: Mechanism of hydrolysis. Even trace moisture leads to the formation of the acid impurity, which is inactive for derivatization.

Storage Protocol: The "Cold & Dry" Standard

To maximize shelf-life and prevent isotopic scrambling (though rare on the ring, acidic environments promote degradation), adhere to the following storage hierarchy.

Primary Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Note: While -20°C is acceptable, it increases the risk of condensation upon warming. 4°C is optimal for active use.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

-

Argon is preferred due to its higher density, providing a better "blanket" over the solid in the vial.

-

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Why Amber? Although less photosensitive than some reagents, UV protection prevents radical-induced side reactions over long-term storage.

-

Why PTFE? Paper or foil liners can degrade or introduce moisture.

-

Storage Decision Tree

Figure 2: Decision matrix for incoming and active reagent storage to prevent moisture ingress.

Operational Handling & Workflow

Principle: The reagent should be exposed to the laboratory atmosphere for the shortest possible duration.

Step-by-Step Dispensing Protocol

-

Warm-Up Phase (Critical):

-

Remove the vial from the refrigerator.

-

Do NOT open immediately. Allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

-

Causality: Opening a cold vial in humid air causes immediate condensation on the reagent, triggering hydrolysis.

-

-

Environment Selection:

-

Best Practice: Handle inside a glovebox under N₂ atmosphere.

-

Standard Practice: Use a Schlenk line or a funnel with a blanket of inert gas.

-

-

Solvent Compatibility:

-

Use Anhydrous solvents only (Dichloromethane, THF, or Acetonitrile).

-

Solvents should be dried over molecular sieves (3Å or 4Å) before use.

-

Avoid: Alcohols (Methanol, Ethanol) or water, as these will instantly quench the reagent.

-

-

Weighing:

-

Tare a dry, oven-baked vial.

-

Quickly transfer the required mass.

-

Immediately re-cap the stock vial and purge with Argon before returning to storage.

-

Degradation Management & Safety

Signs of Degradation[3][4]

-

Visual: Transformation from yellow crystals/needles to a white powder (formation of 4-nitrobenzoic acid).

-

Olfactory: Sharp, acrid smell of HCl gas upon opening (indicates significant hydrolysis).

-

Analytical: In LC-MS, the appearance of a peak corresponding to the free acid (MW ~171 for d4-acid) suggests the reagent is compromised.

Emergency Quenching (Spill Control)

If the reagent is spilled, do not wipe with a dry cloth (disperses dust).

-

Neutralize: Cover the spill with sodium carbonate (Na₂CO₃) or sodium bicarbonate.

-

Quench: Slowly add water or an alcohol (ethanol) to the powder/carbonate mix. Caution: This generates heat and gas.

-

Disposal: Dispose of as hazardous chemical waste (Acidic/Organic).

References

-

Sigma-Aldrich. 4-Nitrobenzoyl chloride Safety Data Sheet (SDS).Link

-

National Institute of Standards and Technology (NIST). 4-Nitrobenzoyl chloride Properties and Spectra.Link

-

Cambridge Isotope Laboratories. Handling and Storage of Deuterated Reagents.Link

-

Vardanyan, R., & Hruby, V. (2006). Synthesis of Essential Drugs. Elsevier. (Context on acyl chloride reactivity in drug synthesis). Link

Synthetic route and manufacturing process of 4-Nitrobenzoyl-d4 Chloride

An In-depth Technical Guide to the Synthetic Route and Manufacturing Process of 4-Nitrobenzoyl-d4 Chloride

Introduction

4-Nitrobenzoyl-d4 Chloride is a deuterated analog of 4-nitrobenzoyl chloride. Its primary application lies in its use as an internal standard for quantitative mass spectrometry (MS) analyses. The incorporation of four deuterium atoms provides a distinct mass shift, allowing it to be differentiated from its non-labeled counterpart while maintaining nearly identical chemical and physical properties. This makes it an invaluable tool in pharmacokinetic studies, clinical diagnostics, and forensic analysis, where precise quantification of analytes is paramount.

This guide provides a comprehensive overview of the synthetic route and manufacturing process for 4-Nitrobenzoyl-d4 Chloride, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the strategic considerations for its synthesis, detailed experimental protocols, and the underlying chemical principles that govern the selection of reagents and reaction conditions.

Retrosynthetic Analysis

A retrosynthetic approach to 4-Nitrobenzoyl-d4 Chloride identifies the most logical bond disconnections and precursor molecules. The primary disconnection is the acyl chloride, pointing directly to the corresponding carboxylic acid, 4-Nitrobenzoic acid-d4, as the immediate precursor. The synthesis of this deuterated carboxylic acid is the core challenge. The nitro group and the carboxyl group suggest a functional group interconversion from a methyl group following a nitration reaction. The deuterium labels on the aromatic ring necessitate a deuterated starting material, such as Toluene-d8.

This analysis leads to a proposed forward synthesis starting from Toluene-d8, proceeding through nitration, oxidation, and finally, chlorination.

Synthetic Pathway and Mechanism

The most established and efficient synthesis of 4-Nitrobenzoyl-d4 Chloride involves a three-step process starting from Toluene-d8.

Step 1: Nitration of Toluene-d8

The synthesis begins with the electrophilic aromatic substitution of Toluene-d8. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1][2] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[2]

The methyl group of toluene is an ortho-, para-directing activator, meaning the nitration will predominantly occur at the positions ortho and para to the methyl group.[3][4] Due to steric hindrance from the methyl group, the para-product, 4-Nitrotoluene-d7, is the major isomer formed.

Mechanism:

-

Formation of the Nitronium Ion: H₂SO₄ protonates HNO₃, which then eliminates water to form NO₂⁺.[1][3]

-

Electrophilic Attack: The π-electrons of the deuterated benzene ring attack the nitronium ion, forming a resonance-stabilized carbocation known as a sigma complex.[3]

-

Deprotonation: A weak base (H₂O or HSO₄⁻) removes a deuterium atom from the carbon bearing the nitro group, restoring aromaticity and yielding the 4-Nitrotoluene-d7 product.

Step 2: Oxidation of 4-Nitrotoluene-d7

The methyl group of 4-Nitrotoluene-d7 is oxidized to a carboxylic acid to yield 4-Nitrobenzoic acid-d4. Strong oxidizing agents are required for this transformation. Common choices include potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, or nitric acid.[5][6][7]

-

Potassium Permanganate (KMnO₄): This is a powerful and common oxidizing agent for converting alkylbenzenes to benzoic acids.[7][8] The reaction is typically carried out in an aqueous, often alkaline, solution under reflux. The mechanism is complex but is believed to involve the transfer of a hydrogen atom or hydride from the benzylic position to the permanganate.[9][10]

-

Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄: This is another robust oxidizing system capable of this conversion, often providing good yields.[6]

The choice of oxidant depends on factors such as desired yield, reaction conditions, cost, and environmental considerations.[11]

Step 3: Chlorination of 4-Nitrobenzoic acid-d4

The final step is the conversion of the carboxylic acid to the acyl chloride. This is most effectively achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[12][13]

Thionyl Chloride (SOCl₂): This is a widely used reagent for this transformation.[13] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group.

Mechanism with Thionyl Chloride:

-

The carboxylic acid attacks the electrophilic sulfur atom of SOCl₂.[14][15][16]

-

A chloride ion is expelled and then attacks the carbonyl carbon.

-

A tetrahedral intermediate is formed, which then collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[14][17] The irreversible loss of these gases drives the reaction to completion.[16][17]

The resulting 4-Nitrobenzoyl-d4 Chloride can then be purified, typically by distillation under reduced pressure or recrystallization.[18]

Detailed Manufacturing Process

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-Nitrobenzoyl-d4 Chloride.

Materials and Equipment

| Chemicals | Equipment |

| Toluene-d8 (99.5 atom % D) | Round-bottom flasks |

| Concentrated Nitric Acid (70%) | Reflux condenser |

| Concentrated Sulfuric Acid (98%) | Magnetic stirrer with heating mantle |

| Potassium Permanganate (KMnO₄) | Ice bath |

| Sodium Hydroxide (NaOH) | Separatory funnel |

| Hydrochloric Acid (HCl), concentrated | Buchner funnel and filter flask |

| Thionyl Chloride (SOCl₂) | Rotary evaporator |

| Diethyl Ether (anhydrous) | Distillation apparatus |

| Sodium Bicarbonate (NaHCO₃) | pH paper |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |

Experimental Protocol

Part A: Synthesis of 4-Nitrotoluene-d7

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 25 mL of concentrated H₂SO₄ to 25 mL of concentrated HNO₃ with constant stirring. Keep the mixture cool.

-

Nitration: To a separate flask containing 20 g of Toluene-d8, slowly add the chilled nitrating mixture dropwise. Maintain the reaction temperature below 10°C using an ice bath.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The nitrated toluene will separate as a pale yellow oil.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water, followed by 5% sodium bicarbonate solution until effervescence ceases, and then again with water.

-

Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield crude 4-Nitrotoluene-d7. The para-isomer can be separated from the ortho-isomer by fractional distillation or chromatography.

Part B: Synthesis of 4-Nitrobenzoic acid-d4

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 35 g of KMnO₄ in 300 mL of water. Add 15 g of 4-Nitrotoluene-d7.

-

Oxidation: Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until the purple color of the permanganate has disappeared.

-

Filtration: Cool the reaction mixture and filter off the brown manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

-

Precipitation: Combine the filtrate and washings. Acidify the solution with concentrated HCl until the pH is approximately 1-2. 4-Nitrobenzoic acid-d4 will precipitate as a pale yellow solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure 4-Nitrobenzoic acid-d4.

Part C: Synthesis of 4-Nitrobenzoyl-d4 Chloride

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 10 g of dry 4-Nitrobenzoic acid-d4.

-

Chlorination: Add 20 mL of thionyl chloride (SOCl₂) to the flask.

-

Reaction: Gently heat the mixture to reflux for 2 hours. The solid carboxylic acid will dissolve as it converts to the liquid acyl chloride.

-

Purification: After the reaction is complete, distill off the excess thionyl chloride. The remaining crude 4-Nitrobenzoyl-d4 Chloride can be purified by vacuum distillation to yield a pale yellow crystalline solid.[12]

Process Visualization

Diagram 1: Overall Synthetic Workflow

Caption: A three-step synthetic route to 4-Nitrobenzoyl-d4 Chloride.

Diagram 2: Mechanism of Chlorination with Thionyl Chloride

Caption: Key steps in the conversion of the carboxylic acid to the acyl chloride.

Safety and Handling

-

Toluene-d8: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

-

Concentrated Acids (HNO₃, H₂SO₄): Highly corrosive. Cause severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Potassium Permanganate: Strong oxidizer. Contact with other materials may cause fire.

-

Thionyl Chloride: Corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Must be handled in a dry environment and under a fume hood.

-

4-Nitrobenzoyl-d4 Chloride: Lachrymator and corrosive. Reacts with moisture. Store in a tightly sealed container under an inert atmosphere.

All steps of this synthesis should be performed in a well-ventilated fume hood by trained personnel. A thorough risk assessment should be conducted before commencing any work.

Conclusion

The synthesis of 4-Nitrobenzoyl-d4 Chloride is a well-established, multi-step process that requires careful control of reaction conditions and adherence to safety protocols. The key transformations—nitration, oxidation, and chlorination—are fundamental reactions in organic chemistry. By starting with a deuterated precursor like Toluene-d8, the deuterium labels are efficiently incorporated into the final molecule. The detailed protocol provided in this guide serves as a reliable foundation for the laboratory-scale production of this important analytical standard, with considerations for potential scale-up in a manufacturing setting.

References

-

Wikipedia. 4-Nitrobenzoic acid. [Link]

-

Organic Syntheses. p-NITROBENZOIC ACID. [Link]

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

-

Liskon Biological. Synthesis method of p-Nitrobenzoic acid. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Master Chemistry. Nitration Of Toluene-Mechanism And Examples. [Link]

-

Reddit. What is the mechanism of Toluene oxidation by KMnO4??. [Link]

-

University of California, Davis. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

-

PubMed. Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate. [Link]

-

PrepChem.com. Preparation of 4-nitrobenzoyl chloride. [Link]

-

YouTube. Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

ChemTube3D. Acid Chloride Formation - Thionyl Chloride. [Link]

-

Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]

-

YouTube. Making Acid Chlorides with Thionyl Chloride. [Link]

-

Studylib. “Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene”. [Link]

-

YouTube. Reaction of Carboxylic acid with Thionyl chloride. [Link]

-

Quora. What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]

- 4. uwosh.edu [uwosh.edu]

- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 8. quora.com [quora.com]

- 9. reddit.com [reddit.com]

- 10. Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. chemtube3d.com [chemtube3d.com]

- 17. youtube.com [youtube.com]

- 18. prepchem.com [prepchem.com]

Technical Guide: Spectroscopic Profiling of 4-Nitrobenzoyl-d4 Chloride

This technical guide details the spectroscopic profile of 4-Nitrobenzoyl-d4 Chloride , a critical isotopically labeled reagent used primarily as an internal standard in quantitative bioanalysis and mass spectrometry-based proteomics.

The data presented synthesizes experimental baselines from the non-deuterated analog (d0) with established theoretical isotope effects to provide a comprehensive reference for identification and quality control.

Executive Summary & Applications

4-Nitrobenzoyl-d4 chloride is the deuterated isotopolog of the derivatizing agent 4-nitrobenzoyl chloride.[] It is extensively employed in Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects and recovery losses during the quantification of nucleophiles (e.g., polyamines, phenols) in complex biological matrices.

Key Applications:

-

Internal Standard: Provides a mass-shifted reference (+4 Da) co-eluting with the analyte.

-

Mechanistic Probes: Used to determine Kinetic Isotope Effects (KIE) in acylation mechanisms.

-

Proteomics: N-terminal labeling reagent for comparative protein quantification.

Chemical Profile & Synthesis[2][3][4][5]

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Yellow crystalline solid | Hydrolysis-sensitive |

| Melting Point | 72–74 °C | Similar to d0 analog |

| Boiling Point | 155 °C (20 mmHg) | Decomposition prone |

| Solubility | DCM, Chloroform, THF | Reacts with water/alcohols |

Synthesis Workflow

The synthesis typically proceeds from Toluene-d8 or 4-Nitrobenzoic acid-d4 . The following workflow illustrates the conversion to the acid chloride.

Figure 1: Synthetic pathway from deuterated toluene precursors to the acyl chloride.[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the definitive identification for the d4-isotopolog, distinguishing it from the d0 contaminant.

Ionization & Fragmentation Pattern (EI, 70 eV)

The Electron Ionization (EI) spectrum is characterized by a molecular ion 4 units higher than the native compound.

| Ion Type | m/z (³⁵Cl) | m/z (³⁷Cl) | Structural Assignment |

| Molecular Ion [M]⁺ | 189 | 191 | C₇D₄ClNO₃⁺ (Parent) |

| Base Peak [M-Cl]⁺ | 154 | 154 | C₇D₄NO₃⁺ (Acylium Ion) |

| Fragment [M-Cl-CO]⁺ | 126 | 126 | C₆D₄NO₂⁺ (Nitrophenyl cation) |

| Fragment [M-Cl-CO-NO₂]⁺ | 80 | 80 | C₆D₄⁺ (Benzyne-d4 radical) |

Fragmentation Pathway

The cleavage of the C-Cl bond is the dominant pathway, yielding a stable acylium ion.

Figure 2: EI-MS fragmentation pathway showing the sequential loss of Chlorine, Carbon Monoxide, and the Nitro group.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for assessing isotopic purity (enrichment).

¹H NMR (Proton NMR)

-

Solvent: CDCl₃

-

Observation: The ¹H NMR spectrum of high-purity 4-nitrobenzoyl-d4 chloride should be essentially silent in the aromatic region.

-

Residual Signals: Small residual peaks may appear at δ 8.3–8.4 ppm corresponding to incompletely deuterated isotopologs (d3, d2).

-

Protocol: Integration of these residual peaks against an internal standard (e.g., TMS or residual CHCl₃) allows calculation of % Deuterium Enrichment.

-

¹³C NMR (Carbon-13 NMR)

The ¹³C spectrum reveals the carbon skeleton and the specific effects of deuterium substitution (C-D coupling).

| Carbon Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J_CD) |

| C=O (Carbonyl) | ~167.5 | Singlet | - |

| C-1 (Ipso to COCl) | ~138.3 | Singlet | - |

| C-2,6 (Ortho to COCl) | ~131.6 | Triplet | ~24 Hz |

| C-3,5 (Ortho to NO₂) | ~124.1 | Triplet | ~24 Hz |

| C-4 (Ipso to NO₂) | ~151.0 | Singlet | - |

-

Note on Isotope Shift: Deuterated carbons typically exhibit a slight upfield shift (0.2–0.4 ppm) compared to the protonated analog.

-

Splitting: The triplet splitting arises from the coupling of Carbon (spin 0) with Deuterium (spin 1), following the 2nI+1 rule (211 + 1 = 3).

Infrared Spectroscopy (FT-IR)

IR confirms the functional groups and the isotopic substitution of the ring protons.[3]

-

C=O Stretch (Acid Chloride): 1770–1780 cm⁻¹ (Strong). This remains largely unchanged from the d0 analog as the carbonyl is not directly deuterated.

-

NO₂ Asymmetric Stretch: 1525–1535 cm⁻¹ (Strong).[3]

-

NO₂ Symmetric Stretch: 1345–1355 cm⁻¹ (Strong).

-

C-D Aromatic Stretch: 2250–2300 cm⁻¹ (Weak to Medium).

-

Diagnostic: The disappearance of the C-H aromatic stretch (~3100 cm⁻¹) and the appearance of bands in the "silent region" (2000–2500 cm⁻¹) is definitive proof of deuteration.

-

-

C-Cl Stretch: ~870 cm⁻¹ .

References

-

NIST Chemistry WebBook. Mass Spectrum of 4-Nitrobenzoyl Chloride (d0 analog baseline). National Institute of Standards and Technology.[4] [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Isotope effects on NMR/IR). Wiley.

Sources

A Technical Guide to 4-Nitrobenzoyl-d4 Chloride: Sourcing, Synthesis, and Application as an Internal Standard in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and biomedical research, precision and accuracy in quantitative analysis are paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based bioanalysis, mitigating matrix effects and improving method robustness. 4-Nitrobenzoyl-d4 Chloride, the deuterated analogue of 4-nitrobenzoyl chloride, serves as a crucial internal standard for the quantification of analytes containing a 4-nitrobenzoyl moiety or related structural motifs. This guide provides an in-depth overview of the commercial landscape for obtaining 4-Nitrobenzoyl-d4 Chloride, the process of custom synthesis, its technical specifications, and a detailed protocol for its application in quantitative liquid chromatography-mass spectrometry (LC-MS).

I. Commercial Availability: The Custom Synthesis Imperative

Key Custom Synthesis Providers:

-

Cambridge Isotope Laboratories, Inc. (CIL): A leading producer of stable isotopes and stable isotope-labeled compounds with extensive experience in custom synthesis.[1][2][3]

-

Toronto Research Chemicals (TRC): Offers a wide range of stable isotope-labeled compounds and provides custom synthesis services for molecules not in their catalog.[4][5][6]

-

Alsachim, a Shimadzu Group Company: Specializes in the synthesis of stable labeled internal standards for bioanalysis and offers custom synthesis services.[7][8]

-

Moravek, Inc.: Provides custom synthesis of stable-labeled compounds, including those with deuterium, carbon-13, and nitrogen-15.[9]

-

Alfa Chemistry: Offers custom synthesis of deuterated compounds for various research and development needs.[10]

The Custom Synthesis Workflow:

Obtaining 4-Nitrobenzoyl-d4 Chloride typically involves the following steps:

Caption: A typical workflow for procuring a custom-synthesized chemical like 4-Nitrobenzoyl-d4 Chloride.

When requesting a custom synthesis, researchers should be prepared to provide the following information:

-

Compound Name: 4-Nitrobenzoyl-d4 Chloride

-

CAS Number of Unlabeled Analog: 122-04-3

-

Desired Isotopic Purity: Typically ≥98 atom % D

-

Chemical Purity: Typically ≥98%

-

Required Quantity: (e.g., in milligrams or grams)

-

Required Analytical Data: Certificate of Analysis (CoA) including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm identity, purity, and isotopic enrichment.

II. Technical Specifications and Characterization

While a standard datasheet for 4-Nitrobenzoyl-d4 Chloride is unavailable due to its custom-synthesis nature, the expected technical specifications can be extrapolated from its non-deuterated counterpart and the quality standards of reputable synthesis labs.

Table 1: Expected Technical Specifications for 4-Nitrobenzoyl-d4 Chloride

| Property | Expected Value | Source/Justification |

| Chemical Formula | C₇D₄HClNO₃ | Based on the structure of 4-nitrobenzoyl chloride with deuterium substitution on the benzene ring. |

| Molecular Weight | 189.60 g/mol | Calculated based on the deuterated formula. |

| Appearance | Yellow crystalline solid | Based on the appearance of the non-deuterated compound. |

| Melting Point | 71-73 °C | Expected to be very similar to the non-deuterated compound.[11] |

| Isotopic Purity | ≥ 98 atom % D | A standard for high-quality deuterated internal standards. |

| Chemical Purity | ≥ 98% (by HPLC) | A standard purity level for analytical reagents. |

| Solubility | Soluble in aprotic organic solvents (e.g., acetonitrile, dichloromethane) | Based on the solubility of the non-deuterated compound. |

Analytical Characterization:

A comprehensive Certificate of Analysis from the custom synthesis provider is crucial for validating the quality of 4-Nitrobenzoyl-d4 Chloride. Key analytical techniques and their roles are outlined below.

Caption: Key analytical techniques for the characterization of custom-synthesized 4-Nitrobenzoyl-d4 Chloride.

III. Application in Quantitative Bioanalysis: A Practical Protocol

The primary application of 4-Nitrobenzoyl-d4 Chloride is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the accurate quantification of an analyte. The principle of IDMS lies in the addition of a known amount of the stable isotope-labeled analogue of the analyte to the sample at the earliest stage of analysis. The IS experiences the same sample processing and analytical variations as the analyte, allowing for accurate correction of any losses or signal fluctuations.

Hypothetical Application: Quantification of a Fictional Drug Metabolite "Metabolite-X-PNB"

Let's consider a scenario where "Metabolite-X-PNB" is a drug metabolite that contains the 4-nitrobenzoyl group.

Experimental Protocol: Quantification of Metabolite-X-PNB in Human Plasma by LC-MS/MS

-

Preparation of Stock Solutions:

-

Metabolite-X-PNB Stock (1 mg/mL): Accurately weigh and dissolve Metabolite-X-PNB in methanol.

-